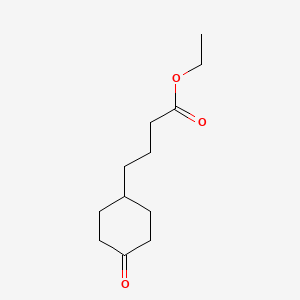

Ethyl 4-oxocyclohexanebutanoate

Description

Ethyl 4-oxocyclohexanebutanoate is an ethyl ester derivative of 4-oxocyclohexanebutanoic acid, characterized by a cyclohexane ring substituted with a ketone group at the 4-position and a butanoate chain terminating in an ethyl ester.

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 4-(4-oxocyclohexyl)butanoate |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10H,2-9H2,1H3 |

InChI Key |

BLLQFOHPZXUVHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1CCC(=O)CC1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Ethyl 4-oxocyclohexanebutanoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-oxocyclohexanebutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-oxocyclohexanebutanoate, enabling comparative analysis of their properties and applications:

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)

- Structure: Cyclohexane ring with a ketone at the 4-position and a carboxylate ester (shorter chain than butanoate).

- Molecular Formula: C₉H₁₂O₃ (vs. C₁₂H₁₈O₃ for ethyl 4-oxocyclohexanebutanoate).

- Higher similarity score (0.93) to ethyl 4-oxocyclohexanebutanoate due to shared cyclohexane and ketone motifs .

- Applications : Intermediate in fine chemical synthesis, particularly for cyclic ketone derivatives .

Ethyl 4-Oxo-4-(Thiophen-2-yl)Butanoate (CAS 60788-49-0)

- Structure: Butanoate chain with a thiophene-2-yl substituent at the 4-oxo position.

- Molecular Formula : C₁₀H₁₂O₃S.

- Key Differences :

- Applications : Precursor for heterocyclic compounds in drug discovery .

Ethyl 2-Keto-4-Phenylbutanoate (CAS 64920-29-2)

- Structure: Phenyl group substituted at the 4-position of a 2-ketobutanoate chain.

- Molecular Formula : C₁₂H₁₄O₃.

- Key Differences :

- Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .

Ethyl 4-(4,4-Dimethyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate (CAS 1179243-44-7)

- Structure: Cyclohexane ring with two ketone groups and a dimethyl substitution, linked to a 3-oxobutanoate chain.

- Molecular Formula : C₁₄H₂₀O₅.

- Key Differences :

- Applications : Specialty chemical for asymmetric synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : Compounds with aromatic substituents (e.g., phenyl, thiophene) exhibit enhanced electronic interactions, favoring applications in catalysis or photochemical reactions . Cyclohexane-based analogs are preferred for sterically demanding synthetic routes .

- Solubility: Butanoate esters generally show higher lipid solubility than carboxylates, impacting bioavailability in pharmaceutical contexts .

- Synthetic Utility: Ethyl 4-oxocyclohexanebutanoate’s structure positions it as a versatile scaffold for introducing cyclohexane motifs into larger molecules, such as terpenes or steroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.